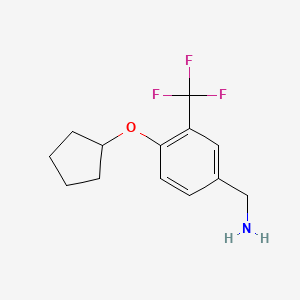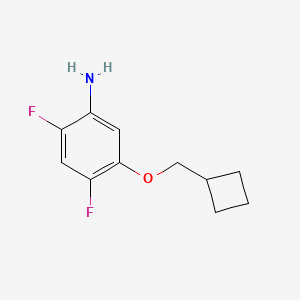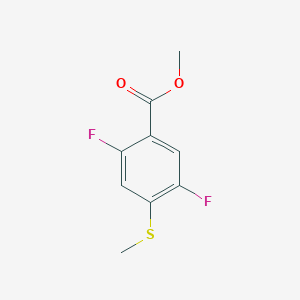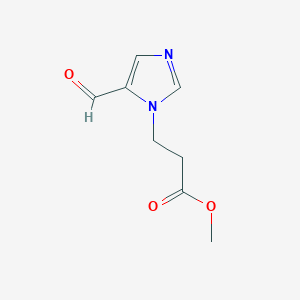
(4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl)methanamine is an organic compound characterized by the presence of a cyclopentyloxy group, a trifluoromethyl group, and a methanamine group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the efficient synthesis of the compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Aplicaciones Científicas De Investigación
(4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of (4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, while the cyclopentyloxy and methanamine groups contribute to its overall biological activity. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: This compound shares the trifluoromethyl group but differs in the presence of a hydrazine group instead of the cyclopentyloxy and methanamine groups.
Trifluoromethyl phenyl sulfone: Another compound with a trifluoromethyl group, but with a sulfone functional group.
Uniqueness
(4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl)methanamine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16F3NO |
|---|---|
Peso molecular |
259.27 g/mol |
Nombre IUPAC |
[4-cyclopentyloxy-3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-7-9(8-17)5-6-12(11)18-10-3-1-2-4-10/h5-7,10H,1-4,8,17H2 |
Clave InChI |
YASCAXDAKPWORD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=C(C=C(C=C2)CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Tert-butyl-2-({[2-({[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)cyclohexyl]imino}methyl)-6-(morpholin-4-ylmethyl)phenol](/img/structure/B12088212.png)







![2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12088232.png)
![Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B12088239.png)

